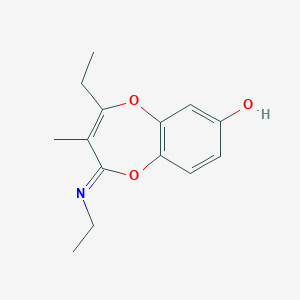
(2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol is a complex organic compound with a unique structure that includes a benzodioxepin ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol typically involves multiple steps, starting from simpler organic molecules. The exact synthetic route can vary, but it generally includes the formation of the benzodioxepin ring followed by the introduction of the ethyl and ethylimino groups. Reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize costs. Continuous flow reactors and other advanced techniques may be employed to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
(2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or alkane.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol can be used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biology, this compound may be studied for its potential biological activity. Researchers might investigate its effects on various biological pathways and its potential as a therapeutic agent.
Medicine
In medicine, this compound could be explored for its potential pharmacological properties. It might serve as a lead compound for developing new drugs.
Industry
In industry, this compound could be used in the production of specialty chemicals or as a precursor for materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol involves its interaction with molecular targets in biological systems. This could include binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the specific biological context and the compound’s structure.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to (2Z)-4-Ethyl-2-(ethylimino)-3-methyl-2H-1,5-benzodioxepin-7-ol include other benzodioxepin derivatives and compounds with similar functional groups.
Uniqueness
What sets this compound apart is its specific combination of functional groups and ring structure. This unique arrangement can confer distinct chemical and biological properties, making it a compound of interest for further study.
Propiedades
Número CAS |
104816-13-9 |
|---|---|
Fórmula molecular |
C14H17NO3 |
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
4-ethyl-2-ethylimino-3-methyl-1,5-benzodioxepin-7-ol |
InChI |
InChI=1S/C14H17NO3/c1-4-11-9(3)14(15-5-2)18-12-7-6-10(16)8-13(12)17-11/h6-8,16H,4-5H2,1-3H3 |
Clave InChI |
QWANCHHEUSWJTB-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C(=NCC)OC2=C(O1)C=C(C=C2)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


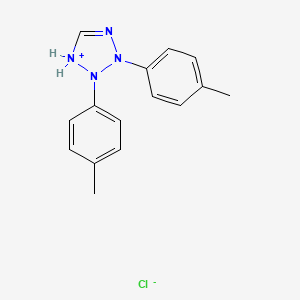
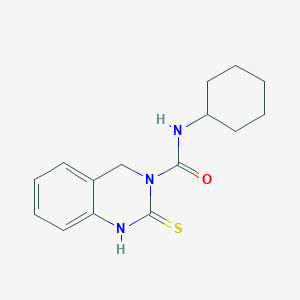
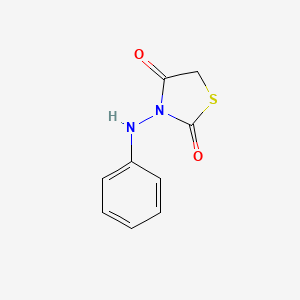

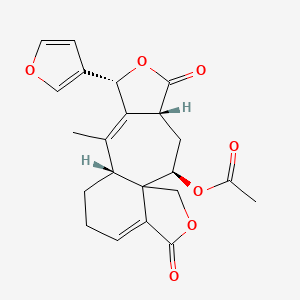
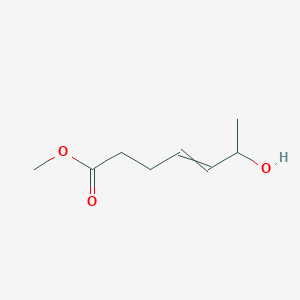
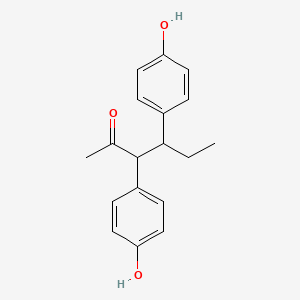
![(1,2-Phenylene)bis[(2-methylphenyl)methanone]](/img/structure/B14332347.png)
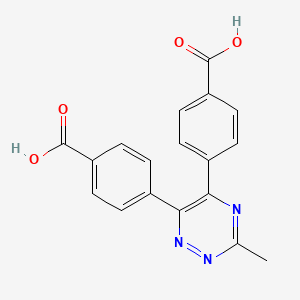
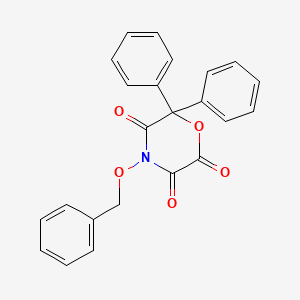
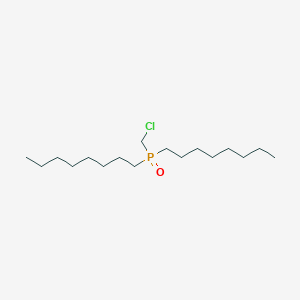
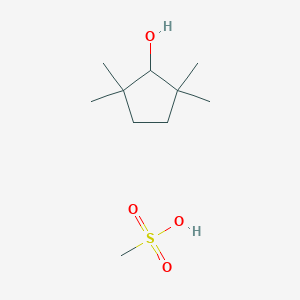
![(2Z)-4-Anilino-2-[(2-hydroxyphenyl)imino]naphthalen-1(2H)-one](/img/structure/B14332383.png)
![N-[2-(Diethylamino)ethyl]-2-oxo-2H-1-benzopyran-3-carbothioamide](/img/structure/B14332390.png)
